molecular formula C11H14ClFN4O4S B11937466 Saflufenacil-N-desmethyl-urea

Saflufenacil-N-desmethyl-urea

Cat. No.: B11937466
M. Wt: 352.77 g/mol
InChI Key: BODFAEGPBRYBJX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of saflufenacil-N-desmethyl-urea involves several steps, starting from the parent compound, saflufenacil. The key step in the preparation involves the demethylation of saflufenacil to produce this compound. This reaction typically requires specific reagents and conditions to achieve high yield and purity . Industrial production methods for this compound are optimized to ensure consistency and scalability, often involving advanced chemical engineering techniques .

Chemical Reactions Analysis

Saflufenacil-N-desmethyl-urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of saflufenacil-N-desmethyl-urea is similar to that of its parent compound, saflufenacil. It inhibits the enzyme protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll formation in plants. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer, causing lipid peroxidation and rapid loss of membrane integrity and function . The molecular targets and pathways involved include the PPO enzyme and the associated chlorophyll biosynthesis pathway .

Properties

Molecular Formula

C11H14ClFN4O4S

Molecular Weight

352.77 g/mol

IUPAC Name

5-(carbamoylamino)-2-chloro-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide

InChI

InChI=1S/C11H14ClFN4O4S/c1-5(2)16-22(20,21)17-10(18)6-3-9(15-11(14)19)8(13)4-7(6)12/h3-5,16H,1-2H3,(H,17,18)(H3,14,15,19)

InChI Key

BODFAEGPBRYBJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)NC(=O)N

Origin of Product

United States

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